2-(furan-2-yl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(2-FURYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a furan ring, a triazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FURYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring: This step often involves the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Formation of the oxadiazole ring: This can be accomplished through the cyclization of a hydrazide with a carbonyl compound under acidic conditions.
Sulfur introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-FURYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-FURYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Materials Science: It can be used in the development of novel polymers and materials with unique electronic properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(2-FURYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. The nitro group can also undergo reduction within bacterial cells, leading to the generation of reactive nitrogen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-FURYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1,3,4-OXADIAZOLE is unique due to the presence of three different heterocyclic rings (furan, triazole, and oxadiazole) in its structure. This combination of rings imparts unique chemical and biological properties to the compound, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C9H6N6O4S |
---|---|
Molecular Weight |
294.25 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H6N6O4S/c1-14-8(10-7(13-14)15(16)17)20-9-12-11-6(19-9)5-3-2-4-18-5/h2-4H,1H3 |
InChI Key |
JTKASYHWDVCJNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
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